molecular formula C23H27N3O3 B2386144 Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2310011-76-6

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2386144
CAS No.: 2310011-76-6
M. Wt: 393.487
InChI Key: SIUZXWMHQPCIJY-UHFFFAOYSA-N
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Description

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a chroman ring, a piperidine ring, and a pyrimidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the chroman ring, the piperidine ring, and the pyrimidine ring. The key steps may include:

    Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.

    Formation of the Piperidine Ring: This can be synthesized through reductive amination of pyridine derivatives.

    Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving amidines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alkoxides.

Major Products

    Oxidation: Quinones derived from the chroman ring.

    Reduction: Dihydropyrimidines derived from the pyrimidine ring.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chroman ring may interact with hydrophobic pockets, while the piperidine and pyrimidine rings may form hydrogen bonds and other interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chroman-3-yl derivatives: Compounds with similar chroman ring structures.

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.

Uniqueness

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is unique due to the combination of these three distinct ring systems in a single molecule

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-23(19-11-18-3-1-2-4-21(18)28-14-19)26-9-7-16(8-10-26)13-29-22-12-20(17-5-6-17)24-15-25-22/h1-4,12,15-17,19H,5-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUZXWMHQPCIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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